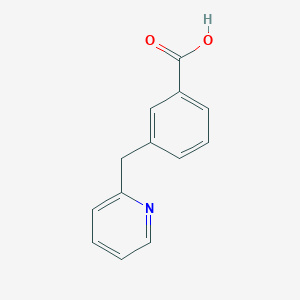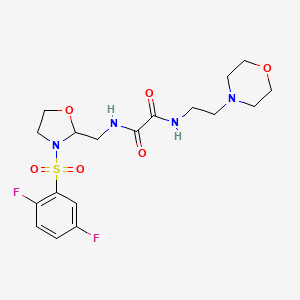
N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include the yield and purity of the final product.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other relevant physical and chemical properties.Scientific Research Applications
Synthesis and Polymerization
N1-((3-((2,5-Difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide and related compounds have been utilized in various synthetic pathways, demonstrating the versatility of oxazolidinone derivatives in organic chemistry. For instance, the synthesis of N-vinyloxazolidinones and morpholines from amino alcohols and vinylsulfonium salts highlights the impact of the N-protecting group on the outcome of annulation reactions, where different groups yield morpholines or N-vinyloxazolidinones with high efficiency (Yar et al., 2012). Additionally, the synthesis of tetrahydrothiophene 1,1-dioxides fused to oxazolidin-2-one and morpholin-2-one fragments further exemplifies the reactivity of amino alcohols of the sulfolane series toward various cyclizing agents, leading to the formation of cyclic compounds with potential applications in medicinal chemistry (Palchikov et al., 2018).
Biocompatible Polymer Synthesis
The development of biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides illustrates the potential of oxazolidinone derivatives in the synthesis of polymers for biomedical applications. The successful synthesis of electrophoretic poly(2-oxazoline)s containing pendent sulfone and their hybridization with bioactive glass by electrophoretic deposition (EPD) investigated for biocompatibility highlights the importance of these compounds in advancing materials science and biomedical engineering (Hayashi & Takasu, 2015).
Antimicrobial and Antibacterial Agents
Research into oxazolidinone analogs, such as U-100592 and U-100766, demonstrates the antimicrobial potential of these compounds. They belong to a novel class of antimicrobial agents effective against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus spp., highlighting the therapeutic applications of oxazolidinone derivatives in combating resistant bacterial infections (Zurenko et al., 1996).
Neurokinin-1 Receptor Antagonists
The development of neurokinin-1 receptor antagonists, featuring oxazolidinone and morpholine derivatives, emphasizes the role of these compounds in neuroscience research. Such antagonists have been evaluated for their effectiveness in preclinical tests relevant to emesis and depression, offering insights into new therapeutic strategies for psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Safety And Hazards
This involves detailing the safety measures to be taken while handling the compound, its toxicity levels, and disposal methods.
Future Directions
This involves potential areas of research involving the compound, its possible applications, and improvements that can be made in its synthesis or use.
Please consult with a professional chemist or a trusted scientific resource for accurate and detailed information.
properties
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N4O6S/c19-13-1-2-14(20)15(11-13)31(27,28)24-7-10-30-16(24)12-22-18(26)17(25)21-3-4-23-5-8-29-9-6-23/h1-2,11,16H,3-10,12H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDILWSKLMGJAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

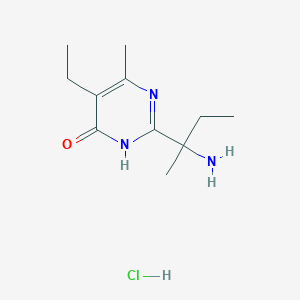
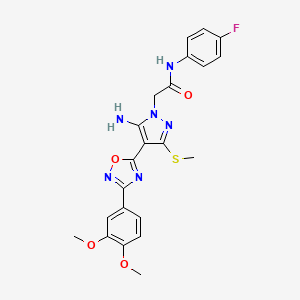
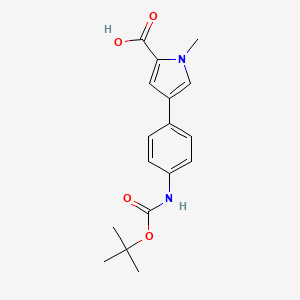
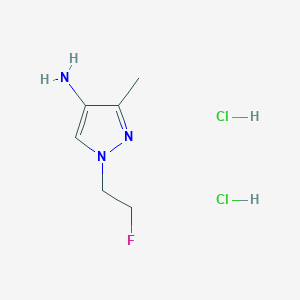
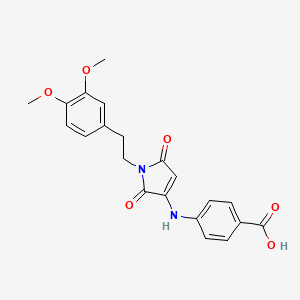
![N-cyclopentyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2983393.png)
![2-(3,4-Dimethylphenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2983394.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-bromo-2-chlorobenzamide](/img/structure/B2983395.png)
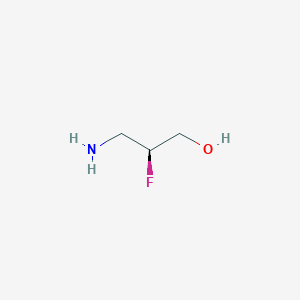
![1-(2-Fluorophenyl)-4-[4-(4-methylphenyl)phenyl]sulfonylpiperazine](/img/structure/B2983397.png)
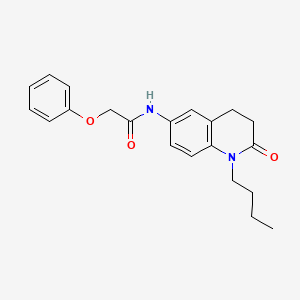
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2983403.png)
![2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl methyl sulfide](/img/structure/B2983404.png)
